Distinct Electronic Profile in Enzyme Binding Compared to Halogenated Analogs
In a study on human ribonucleotide reductase (hRRM1) inhibitors, the target compound was conjugated to uridine and its binding affinity was evaluated in silico. The sulfamoylbenzoate derivative containing 2,3-dimethoxy substitution showed diminished binding due to its electron-donating nature. In contrast, analogs with electron-withdrawing groups, such as 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, demonstrated enhanced binding affinity, highlighting the unique electronic signature of the 2,3-dimethoxy variant [1].
| Evidence Dimension | Molecular docking binding affinity with hRRM1 |
|---|---|
| Target Compound Data | Diminished binding due to electron-donating methoxy groups. |
| Comparator Or Baseline | Analogs with electron-withdrawing groups (e.g., 2-chloro-4-fluoro-5-sulfamoylbenzoic acid). |
| Quantified Difference | Qualitative difference: Electron-donating methoxy groups diminish binding, while electron-withdrawing halogen groups enhance it. |
| Conditions | In silico molecular docking study on the M1 subunit of human ribonucleotide reductase (hRRM1). |
Why This Matters
This confirms that the electronic character of the substituents on the sulfamoylbenzoic acid core is critical for target engagement, making the 2,3-dimethoxy variant a distinct and non-interchangeable entity.
- [1] Salvador, P. J., et al. (2022). Synthesis and in silico evaluation of novel uridyl sulfamoylbenzoate derivatives as potential anticancer agents targeting M1 subunit of human ribonucleotide reductase (hRRM1). Medicinal Chemistry Research, 31(7), 1109–1119. View Source
